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Compound of Interest

Compound Name: 2-Bromoacrylamide

Cat. No.: B1589967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromoacrylamide is a versatile chemical probe used for the selective covalent modification

of cysteine residues in proteins. Its utility stems from the presence of an electrophilic α,β-

unsaturated system and a bromine atom, which allows it to react with the nucleophilic thiol

group of cysteine residues primarily through a Michael addition mechanism. This covalent and

often irreversible modification makes 2-bromoacrylamide a valuable tool in chemical biology

and drug discovery for applications such as protein identification, quantitative proteomics, and

the development of targeted covalent inhibitors.

Cysteine is a relatively rare amino acid, and its side chain possesses a uniquely nucleophilic

thiol group, making it a frequent target for covalent modification in various biological processes

and a prime target for drug design. The ability to selectively label cysteine residues with probes

like 2-bromoacrylamide allows researchers to investigate protein function, identify ligandable

sites, and develop potent and selective therapeutics.

These application notes provide a comprehensive overview of the use of 2-bromoacrylamide
as a cysteine-reactive probe, including its mechanism of action, key applications, and detailed

experimental protocols.
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2-Bromoacrylamide reacts with the thiol group of cysteine residues via a Michael addition.

The electron-withdrawing nature of the bromine atom and the amide group activates the

carbon-carbon double bond for nucleophilic attack by the deprotonated cysteine (thiolate). This

results in the formation of a stable thioether bond, covalently linking the probe to the protein.

Data Presentation: Reactivity and Selectivity of
Acrylamide-Based Probes
While specific kinetic data for 2-bromoacrylamide is not readily available in the public domain,

the following table summarizes representative quantitative data for closely related acrylamide-

based covalent inhibitors, providing an indication of the typical reactivity and potency observed

for this class of compounds.

Compound
Class

Target Protein Assay Type
IC50 /
k_inact/K_I

Reference

Acrylamide-

based Inhibitor
EGFR Enzymatic Assay IC50: 5.3 nM [1]

Acrylamide-

based Inhibitor
BTK Enzymatic Assay IC50: 0.9 nM [1]

Acrylamide-

based Inhibitor
JAK3 Enzymatic Assay

k_inact/K_I:

0.099 µM⁻¹s⁻¹
[2]

N-

phenylacrylamid

e

Thiol Addition Kinetic Assay
βnucRS−: 0.07 ±

0.04
[3]

Disclaimer: The data presented in this table is for illustrative purposes to represent the

reactivity of the acrylamide warhead. Specific values for 2-bromoacrylamide may vary.

Signaling Pathway Visualization
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative and

electrophilic stress. Keap1 contains several reactive cysteine residues that act as sensors for
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electrophiles. Modification of these cysteines by probes like 2-bromoacrylamide can disrupt

the Keap1-Nrf2 interaction, leading to the activation of the Nrf2-mediated antioxidant response.

Keap1-Nrf2 signaling pathway and its modulation by a cysteine-reactive probe.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for using 2-bromoacrylamide in an

activity-based protein profiling (ABPP) experiment coupled with mass spectrometry for target

identification.

General experimental workflow for ABPP using 2-bromoacrylamide.

Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate with 2-
Bromoacrylamide
This protocol describes the general procedure for labeling proteins in a complex mixture, such

as a cell lysate, with 2-bromoacrylamide.

Materials:

Cell lysate

2-Bromoacrylamide (stock solution in DMSO, e.g., 10 mM)

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

Dithiothreitol (DTT) (stock solution, e.g., 1 M)

SDS-PAGE loading buffer

Procedure:

Prepare Cell Lysate: Prepare cell lysate according to your standard protocol. Determine the

protein concentration using a suitable method (e.g., Bradford or BCA assay).
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Dilute Lysate: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis

buffer.

Labeling Reaction: Add 2-bromoacrylamide stock solution to the diluted lysate to achieve

the desired final concentration (e.g., 100 µM). The optimal concentration and incubation time

should be determined empirically.

Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle

agitation.

Quench Reaction: Quench any unreacted 2-bromoacrylamide by adding DTT to a final

concentration of 10 mM. Incubate for 15 minutes at room temperature.

Sample Preparation for Analysis: The labeled proteome is now ready for downstream

analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. For SDS-PAGE, add

the appropriate volume of loading buffer and heat the sample at 95°C for 5 minutes.

Protocol 2: Sample Preparation for Mass Spectrometry
Analysis of 2-Bromoacrylamide Labeled Proteins
This protocol outlines the steps for preparing 2-bromoacrylamide labeled proteins for

identification and site-of-modification analysis by LC-MS/MS.

Materials:

Labeled and quenched protein sample (from Protocol 1)

Urea (8 M in 50 mM ammonium bicarbonate)

Dithiothreitol (DTT) (100 mM)

Iodoacetamide (IAA) (200 mM)

Trypsin (mass spectrometry grade)

Formic acid (FA)

Acetonitrile (ACN)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C18 desalting spin columns

Procedure:

Protein Denaturation, Reduction, and Alkylation:

To the labeled protein sample, add an equal volume of 8 M urea solution.

Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce

disulfide bonds.

Alkylate the free cysteines (those not labeled by 2-bromoacrylamide) by adding IAA to a

final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

Proteolytic Digestion:

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to

less than 2 M.

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

Digestion Quenching and Peptide Desalting:

Quench the digestion by adding formic acid to a final concentration of 1%.

Centrifuge the sample to pellet any precipitate.

Desalt the resulting peptide mixture using a C18 spin column according to the

manufacturer's instructions.

LC-MS/MS Analysis:

Resuspend the desalted peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1%

formic acid in water).

Analyze the peptides by LC-MS/MS.

Data Analysis:
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Search the acquired MS/MS spectra against a protein database using a suitable search

engine (e.g., Mascot, Sequest, MaxQuant).

Specify the mass shift corresponding to the 2-bromoacrylamide modification on cysteine

residues (+151.99 Da) as a variable modification in the search parameters.

Also, include carbamidomethylation of cysteine (+57.02 Da) from IAA treatment as a

variable modification.

Analyze the search results to identify the proteins labeled by 2-bromoacrylamide and the

specific cysteine residues that were modified.

Conclusion
2-Bromoacrylamide is a powerful tool for the study of cysteine-containing proteins. Its ability

to form stable covalent adducts with cysteine residues enables a wide range of applications in

chemical proteomics and drug discovery. The protocols and information provided in these

application notes offer a starting point for researchers to utilize 2-bromoacrylamide as a

cysteine-reactive probe in their own investigations. As with any chemical probe, optimization of

reaction conditions is crucial for achieving the desired selectivity and labeling efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. graphviz.org [graphviz.org]

2. biorxiv.org [biorxiv.org]

3. Reddit - The heart of the internet [reddit.com]

To cite this document: BenchChem. [Application Notes and Protocols: 2-Bromoacrylamide as
a Cysteine-Reactive Probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589967#using-2-bromoacrylamide-as-a-cysteine-
reactive-probe]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967?utm_src=pdf-body
https://www.benchchem.com/product/b1589967?utm_src=pdf-custom-synthesis
https://www.graphviz.org/pdf/dotguide.pdf
https://www.biorxiv.org/content/10.1101/2020.06.25.171207v4.full-text
https://www.reddit.com/r/Mcat/comments/7sy79v/how_to_memorize_biochem_pathways/
https://www.benchchem.com/product/b1589967#using-2-bromoacrylamide-as-a-cysteine-reactive-probe
https://www.benchchem.com/product/b1589967#using-2-bromoacrylamide-as-a-cysteine-reactive-probe
https://www.benchchem.com/product/b1589967#using-2-bromoacrylamide-as-a-cysteine-reactive-probe
https://www.benchchem.com/product/b1589967#using-2-bromoacrylamide-as-a-cysteine-reactive-probe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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